molecular formula C18H26N2O2 B12961922 Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate

Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate

Katalognummer: B12961922
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: ZQAAEEGHASROED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 8-(methylamino)-2-azaspiro[45]decane-2-carboxylate is a spirocyclic compound known for its unique structural features and diverse biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of benzylamine with cyclohexanone and copper sulfate. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step organic synthesis processes, including the use of protecting groups and selective deprotection steps to achieve the final product. The scalability of these methods is crucial for large-scale production, and optimization of reaction conditions is essential to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Benzyl 8-(methylamino)-2-azaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a receptor-interacting protein kinase 1 (RIPK1) inhibitor, which is involved in necroptosis, a form of programmed cell death.

    Medicine: Explored for its therapeutic potential in treating diseases related to necroptosis, such as inflammatory and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, this compound can block the activation of the necroptosis pathway, thereby preventing cell death and reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Known for its potent RIPK1 inhibitory activity.

    2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds have been identified as potent RIPK1 inhibitors with significant anti-necroptotic effects.

Uniqueness

Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate stands out due to its specific structural features and its ability to inhibit RIPK1, making it a valuable compound for research in necroptosis-related diseases.

Eigenschaften

Molekularformel

C18H26N2O2

Molekulargewicht

302.4 g/mol

IUPAC-Name

benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C18H26N2O2/c1-19-16-7-9-18(10-8-16)11-12-20(14-18)17(21)22-13-15-5-3-2-4-6-15/h2-6,16,19H,7-14H2,1H3

InChI-Schlüssel

ZQAAEEGHASROED-UHFFFAOYSA-N

Kanonische SMILES

CNC1CCC2(CC1)CCN(C2)C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.